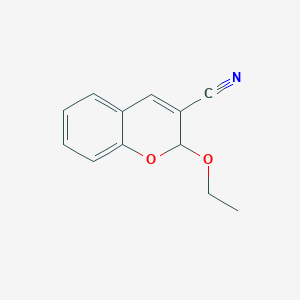

2-ethoxy-2H-chromene-3-carbonitrile

Description

Properties

CAS No. |

108135-60-0 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-ethoxy-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C12H11NO2/c1-2-14-12-10(8-13)7-9-5-3-4-6-11(9)15-12/h3-7,12H,2H2,1H3 |

InChI Key |

IEKXWWMRHFHFIZ-UHFFFAOYSA-N |

SMILES |

CCOC1C(=CC2=CC=CC=C2O1)C#N |

Canonical SMILES |

CCOC1C(=CC2=CC=CC=C2O1)C#N |

Synonyms |

2H-1-Benzopyran-3-carbonitrile,2-ethoxy-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-288513 involves the reaction of 4-bromophenylhydrazine with benzil to form a pyrazolidine intermediate. This intermediate is then reacted with phenyl isocyanate to yield LY-288513. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol .

Industrial Production Methods

Industrial production methods for LY-288513 are not well-documented in the public domain. the synthesis likely follows similar routes as the laboratory methods, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

LY-288513 primarily undergoes substitution reactions due to the presence of the bromine atom on the phenyl ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted derivatives of LY-288513 .

Scientific Research Applications

LY-288513 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the cholecystokinin 2 receptor.

Biology: Employed in studies involving receptor-ligand interactions and signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects in treating anxiety and psychotic disorders.

Industry: Utilized in the development of new pharmacological agents targeting the cholecystokinin 2 receptor

Mechanism of Action

LY-288513 exerts its effects by selectively antagonizing the cholecystokinin 2 receptor. This receptor is involved in various physiological processes, including anxiety and psychosis. By blocking this receptor, LY-288513 can modulate the activity of brain dopamine neurons, leading to its anxiolytic and antipsychotic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromene-3-carbonitrile derivatives vary primarily in substituents at the 2-, 4-, and 7-positions. Key structural analogs include:

Key Observations:

- Substituent Position: The 2-ethoxy group in the target compound replaces common substituents like amino (NH₂) or imino (NH) groups, which are critical for hydrogen bonding and biological activity in analogs .

- Nitrile Group Stability : The C≡N stretch in IR spectra appears consistently near 2189–2204 cm⁻¹ across derivatives, indicating minimal electronic perturbation by substituents .

- Thermal Properties: Melting points (m.p.) for 2-amino-substituted derivatives range from 223–227°C, while oxo-substituted analogs (e.g., 2-oxo derivatives) exhibit lower thermal stability .

Spectral and Crystallographic Data

- IR Spectroscopy : The nitrile group’s absorption at ~2187–2204 cm⁻¹ is consistent across derivatives, while ethoxy C-O-C stretches would appear near 1100–1250 cm⁻¹ .

- Crystal Packing: Derivatives like 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-chromene-3-carbonitrile form hydrogen-bonded dimers, stabilizing the crystal lattice .

Q & A

Q. What are the established synthetic routes for 2-ethoxy-2H-chromene-3-carbonitrile, and what key reaction conditions are critical for optimizing yield?

The synthesis of this compound derivatives typically involves condensation reactions. A common approach is the one-pot, three-component reaction using substituted benzaldehydes, resorcinol, and malononitrile in the presence of a base catalyst (e.g., sodium carbonate) at room temperature, achieving yields >75% . For ethoxy-substituted derivatives, alkoxylation at the 2-position can be achieved via nucleophilic substitution using ethoxide ions under reflux in polar aprotic solvents like DMF. Reaction optimization requires precise control of pH, temperature (60–80°C), and stoichiometric ratios to avoid side products like over-oxidized coumarin derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Key characterization methods include:

- IR Spectroscopy : The nitrile group (-CN) exhibits a sharp peak at ~2,204 cm⁻¹, while the ethoxy C-O stretch appears at ~1,250 cm⁻¹. The carbonyl (C=O) of the chromene core absorbs at ~1,645 cm⁻¹ .

- NMR : In H NMR, the ethoxy protons resonate as a quartet (δ 1.2–1.4 ppm for CH) and triplet (δ 3.8–4.0 ppm for CH). The chromene aromatic protons show splitting patterns between δ 6.5–8.0 ppm .

- LCMS : The molecular ion peak [M]⁻ is observed at m/z 229–277, depending on substituents .

Advanced Research Questions

Q. How does the ethoxy group at the 2-position influence the fluorescence properties of 2H-chromene-3-carbonitrile derivatives in biological imaging applications?

The ethoxy group enhances fluorescence quantum yield by stabilizing the excited state through electron-donating effects. In coumarin-based probes, 7-ethoxy-3-cyanocoumarin derivatives exhibit strong blue emission (λ ~450 nm) with high photostability, making them suitable for live-cell imaging . However, substitution at the 2-position (vs. 7-position) may alter π-conjugation, shifting emission wavelengths. Researchers should compare substituent effects using time-resolved fluorescence spectroscopy and confocal microscopy to validate imaging efficacy .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound, and how can they be mitigated?

Byproducts like over-oxidized carboxylic acids (from nitrile hydrolysis) or dimerized chromenes often arise from:

- Excessive Base Catalysis : Aggressive basic conditions (e.g., NaOH) promote nitrile hydrolysis to amides or carboxylic acids. Mitigation involves using milder bases (e.g., NaCO) and controlled reaction times .

- Solvent Polarity : Polar solvents (e.g., ethanol) favor nucleophilic substitution but may increase dimerization. Switching to aprotic solvents (e.g., acetonitrile) reduces side reactions .

- Temperature Control : Reactions above 80°C accelerate decomposition; maintaining 60–70°C optimizes kinetics .

Q. What computational methods are recommended for predicting the reactivity and electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level effectively model HOMO-LUMO gaps, charge distribution, and Fukui indices to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity toward nucleophilic attack at the 3-position. MD simulations can further assess solvent interactions and stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.